1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol
Description
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C13H14ClNO |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3 |
InChI Key |
JACRULGYWDBORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,8-dimethylquinoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation
The hydroxyl group in the ethanol side chain can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) . This reaction transforms the alcohol into 1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanone , a ketone derivative.
Reaction :
Reduction
Reduction of the ketone back to the alcohol can be achieved using sodium borohydride (NaBH₄) . This demonstrates reversible redox behavior.
Reaction :
Nucleophilic Substitution
The hydroxyl group can undergo nucleophilic substitution with reagents like sodium azide (NaN₃) or thiourea , replacing the hydroxyl group with azide or thiol moieties.
Example Reaction :
Antimicrobial Activity
Quinoline derivatives, including this compound, are studied for antimicrobial properties due to their ability to disrupt bacterial cell functions. While direct data for this specific compound is limited, related quinoline analogs show efficacy against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani .
Structural Insights
The compound’s quinoline scaffold enables interactions with biological targets (e.g., enzymes, receptors), potentially influencing therapeutic outcomes. For example, fluorinated quinoline derivatives exhibit antifungal activity, suggesting structural modifications (e.g., substituents) enhance bioactivity .
Reaction Mechanisms
-
Schiff Base Formation : While not directly applicable to this alcohol, aldehyde derivatives of quinoline undergo condensation with amines to form Schiff bases .
-
Esterification : Oxidation to a carboxylic acid followed by esterification could yield biologically active derivatives, as seen in related quinoline esters .
Comparative Analysis of Reactions
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Oxidation | KMnO₄/H⁺ | Ketone derivative | Acidic, reflux |
| Reduction | NaBH₄ | Alcohol | Mild, aqueous |
| Nucleophilic Substitution | NaN₃/H⁺ | Alkyl azide | Acidic, room temp |
Scientific Research Applications
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol is an organic compound with a quinoline structure, featuring a chlorine atom and two methyl groups at specific positions on the ring. Its molecular formula is and it has a molecular weight of approximately 233.69 g/mol. This compound is part of a class of quinoline derivatives known for diverse biological activities and applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.
Scientific Research Applications
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol has several applications, including pharmaceutical development as a lead compound in drug discovery.
Synthesis
The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol typically involves several steps. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium azide for nucleophilic substitution.
A similar compound, N-((2-Chloro-6,8-dimethylquinolin-3-yl)methylene)-3-(5-methyl-1H-tetrazol-1-yl)benzenamine, can be synthesized using a mixture of 3-(5-methyl-1H-tetrazol-1-yl)benzenamine and 2-chloro-6,8-dimethylquinoline-3-carbaldehyde in ethanol, stirred for 1 hour at room temperature .
Biological Activity
The biological activity of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol includes enzyme inhibition and potential DNA intercalation, disrupting cellular functions. Interaction studies have shown that 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol can interact with various biological targets, highlighting its potential as a therapeutic agent in treating infections and cancer.
Antimicrobial and Anticancer Agent
The uniqueness of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol lies in its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its potential as an antimicrobial and anticancer agent sets it apart from similar compounds.
Structural Analogs
Several compounds share structural similarities with 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Chloro-6-methylquinolin-3-yl)ethanol | Contains a chlorine atom and a methyl group | Different position of methyl substitution |
| 1-(2-Chloro-7-methylquinolin-3-yloxy)ethanol | Similar quinoline structure with an ether group | Ether functionality adds different reactivity |
| 1-(2-Chloroquinolin-4(1H)-one) | Contains a quinoline core with a carbonyl group | Potentially different biological activity due to carbonyl |
| 1-(2-Chloroquinolin-3-carboxylic acid) | Quinoline structure with a carboxylic acid substituent | Acidic properties may influence solubility |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Comparison with Similar Compounds
2-Chloro-5,8-dimethoxyquinoline: Known for its antifungal and antibacterial activities.
2-Chloro-6,7-dimethylquinoline: Exhibits similar biological activities but with different potency and selectivity.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine: A derivative with enhanced antimicrobial properties.
Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol typically involves multi-step organic reactions. A common method includes the reaction of 2-chloro-5,8-dimethylquinoline with ethanol under acidic conditions. The yield and purity of the synthesized compound can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinoline derivatives, including 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol. Research indicates that quinoline derivatives exhibit significant antibacterial effects against various pathogens. For instance:
- Antibacterial Activity : In vitro tests demonstrated that certain quinoline derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 32 to 128 µg/mL.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol | E. coli | 64 |
| S. aureus | 32 |
Antifungal Activity
In addition to antibacterial properties, quinoline derivatives have also been evaluated for antifungal activity. Some studies report that these compounds inhibit the growth of fungi such as Candida albicans, showing potential as antifungal agents .
The biological activity of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol can be attributed to its ability to interfere with microbial cell functions. The mechanism may involve the disruption of nucleic acid synthesis or inhibition of enzyme activity critical for microbial survival. For example, quinolines are known to inhibit topoisomerases, enzymes essential for DNA replication .
Case Studies
Several case studies have documented the efficacy of quinoline derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of quinoline derivatives for their antibacterial properties against clinical isolates. The results indicated that modifications in the quinoline structure significantly enhanced antibacterial potency .
- Antifungal Assessment : Another investigation focused on the antifungal activity of various quinoline derivatives, including 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol. The findings suggested that these compounds could serve as lead candidates for developing new antifungal therapies .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol, and how can reaction conditions be optimized?
The synthesis of quinoline derivatives often involves aldol condensation or nucleophilic substitution. For example, a related quinolin-3-yl compound was synthesized via aldol condensation using ethanol-DMF as a solvent system and 40% NaOH as a base, followed by crystallization from ethanol . Optimization may involve adjusting reaction time (e.g., 48 hours in the cited method), solvent polarity, or base strength. Monitoring reaction progress via TLC or HPLC is critical.
Q. What spectroscopic methods are recommended for structural confirmation of this compound?
Key methods include:
- 1H/13C NMR : To confirm the presence of ethanol (-CH2OH), chloro, and methyl substituents. For instance, similar quinoline derivatives show distinct aromatic proton shifts (δ 7.5–8.5 ppm) and methyl group signals (δ 2.0–2.5 ppm) .
- HRMS (ESI) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine isotopes) .
- X-ray crystallography : Used for unambiguous structural determination, as demonstrated for 1-(6,8-dibromo-2-methylquinolin-3-yl)ethanone, which resolved bond lengths and angles with an R factor of 0.049 .
Q. How can purity and enantiomeric excess (ee) be determined for this compound?
- HPLC with chiral columns : Effective for quantifying ee, as shown in asymmetric synthesis studies where ee values ≥90% were achieved using similar methods .
- Melting point analysis : Sharp melting ranges indicate high purity.
- Combined NMR and HRMS : Discrepancies between calculated and observed purity (e.g., 69% purity noted in a related compound) may arise from residual solvents or stereochemical impurities .
Advanced Research Questions
Q. How do steric and electronic effects of the 5,8-dimethyl and 2-chloro substituents influence reactivity in cross-coupling reactions?
The 2-chloro group acts as a directing group in electrophilic substitution, while methyl substituents at 5,8 positions increase steric hindrance, potentially slowing nucleophilic attacks. For example, in related quinoline derivatives, bulky substituents reduce yields in Suzuki-Miyaura couplings by ~15–20% compared to unsubstituted analogs. Computational modeling (DFT) or Hammett studies could quantify these effects .
Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?
- Reproducibility checks : Ensure reaction conditions (e.g., inert atmosphere, solvent dryness) match literature protocols.
- Isotopic labeling : Deuterated ethanol (e.g., 2-Phenyl-d5-ethanol) can help trace byproduct formation in mechanistic studies .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) clarifies overlapping signals, as seen in studies of cinnamyl acetate derivatives .
Q. How can mechanochemical methods improve the sustainability of synthesizing this compound?
Ethanol-assisted mechanochemical reactions (e.g., ball milling) reduce solvent waste. A study on asymmetric cross-dehydrogenative coupling achieved 85% yield using recoverable chiral amines/NaCl, suggesting applicability to quinoline ethanol derivatives . Key parameters include milling time, frequency, and stoichiometric ratios.
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
